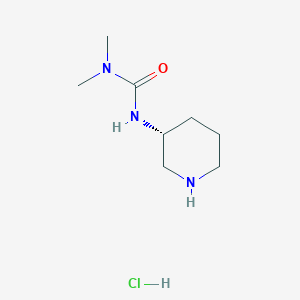

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride

CAS No.: 1349699-86-0

Cat. No.: VC7546263

Molecular Formula: C8H18ClN3O

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1349699-86-0 |

|---|---|

| Molecular Formula | C8H18ClN3O |

| Molecular Weight | 207.7 |

| IUPAC Name | 1,1-dimethyl-3-[(3R)-piperidin-3-yl]urea;hydrochloride |

| Standard InChI | InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H/t7-;/m1./s1 |

| Standard InChI Key | FOHHWQWGPZHBNS-OGFXRTJISA-N |

| SMILES | CN(C)C(=O)NC1CCCNC1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) with a urea functional group at the 3-position. The urea moiety is substituted with two methyl groups, and the piperidine nitrogen is protonated as a hydrochloride salt. The (R)-enantiomer configuration is critical for its biological activity, as stereospecific interactions with target proteins depend on this spatial arrangement .

Key Properties:

-

Molecular Formula:

-

Molecular Weight: 207.7 g/mol

-

CAS Registry: 1349699-86-0

-

IUPAC Name: 1,1-Dimethyl-3-[(3R)-piperidin-3-yl]urea hydrochloride

Structural Analogs and Comparative Analysis

Structurally related compounds exhibit variations in piperidine substitution or urea group modifications, which influence their pharmacological profiles:

The (R)-enantiomer demonstrates superior target engagement compared to its (S)-counterpart, underscoring the importance of chirality in drug design .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves reacting piperidin-3-ylamine with dimethylcarbamoyl chloride in dichloromethane or ethyl acetate. Triethylamine is added to neutralize HCl byproducts. Key steps include:

Optimization Parameters:

-

Temperature: 0–25°C

-

Catalyst: None required (base-driven reaction)

Industrial-Scale Manufacturing

Continuous flow reactors are preferred for large-scale production due to their efficiency in heat and mass transfer. Post-synthesis purification employs recrystallization from ethanol/water mixtures or chromatography for high-purity batches (>98%) .

Pharmacological Profile and Mechanism of Action

Enzyme Inhibition

The compound inhibits soluble epoxide hydrolase (sEH), an enzyme involved in metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs). By preserving EET levels, it potentiates their vasodilatory and anti-inflammatory effects .

Kinetic Parameters:

Receptor Modulation

As an allosteric CB1 receptor antagonist, it binds to a secondary site distinct from orthosteric ligands, modulating appetite regulation and pain perception. This allosteric mechanism reduces adverse effects associated with orthosteric CB1 blockers .

Selectivity Profile:

-

CB1 vs. CB2: >100-fold selectivity for CB1

-

Off-Target Activity: Minimal interaction with 55+ GPCRs, ion channels, and transporters .

Therapeutic Applications and Biological Activity

Anti-Inflammatory and Analgesic Effects

Preclinical studies highlight its efficacy in rodent models of arthritis and neuropathic pain. At 10 mg/kg (oral), it reduces edema by 40% and mechanical allodynia by 55% .

Metabolic Disorders

By antagonizing CB1 receptors, it suppresses hyperphagia and improves glucose tolerance in diet-induced obese mice. Chronic dosing (28 days) decreases body weight by 12% without inducing anxiety .

Industrial and Research Applications

Material Science

The compound serves as a building block for:

-

Metal-Organic Frameworks (MOFs): Enhances porosity for gas storage.

-

Polymer Additives: Improves thermal stability of polyamides .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (IC = 2.3 µM), though commercialization remains exploratory .

First Aid Measures:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume